Cas no 2757911-78-5 (2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid)

2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid is a versatile organic compound featuring a chlorinated aromatic ring, a sulfonyl-oxy group, and a carboxylic acid functionality. This compound offers excellent solubility in organic solvents, making it suitable for various synthetic applications. Its structural complexity allows for a wide range of chemical transformations, contributing to its utility in the synthesis of complex organic molecules.
2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid structure
2757911-78-5 structure
Product name:2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
CAS No:2757911-78-5
MF:C15H13ClO5S
Molecular Weight:340.778722524643
CID:6308470
PubChem ID:165765255

2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2757911-78-5
    • EN300-37153349
    • 2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
    • 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
    • インチ: 1S/C15H13ClO5S/c1-10-2-5-12(6-3-10)22(19,20)21-14-7-4-11(8-13(14)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
    • InChIKey: OARLDLDKYUGIJB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CC(=O)O)C=CC=1OS(C1C=CC(C)=CC=1)(=O)=O

計算された属性

  • 精确分子量: 340.0172224g/mol
  • 同位素质量: 340.0172224g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 479
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 89Ų

2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37153349-0.1g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
0.1g
$339.0 2025-03-18
Enamine
EN300-37153349-0.25g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
0.25g
$354.0 2025-03-18
Enamine
EN300-37153349-2.5g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
2.5g
$754.0 2025-03-18
Enamine
EN300-37153349-10.0g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
10.0g
$1654.0 2025-03-18
Enamine
EN300-37153349-5.0g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
5.0g
$1115.0 2025-03-18
Enamine
EN300-37153349-0.5g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
0.5g
$370.0 2025-03-18
Enamine
EN300-37153349-0.05g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
0.05g
$323.0 2025-03-18
Enamine
EN300-37153349-1.0g
2-{3-chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid
2757911-78-5 95.0%
1.0g
$385.0 2025-03-18

2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid 関連文献

2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acidに関する追加情報

2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid (CAS No. 2757911-78-5): An Overview

2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid (CAS No. 2757911-78-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, which include a chlorinated phenyl ring and a tosylate (p-toluenesulfonyl) group. These functional groups contribute to the compound's reactivity and potential biological activity, making it a valuable candidate for various applications in drug discovery and development.

The chlorinated phenyl ring and the tosylate group are key structural elements that influence the compound's properties. The chlorination of the phenyl ring can enhance the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and reach target sites within cells. The tosylate group, on the other hand, is a common leaving group in organic synthesis, facilitating various chemical transformations such as nucleophilic substitution reactions. This versatility makes 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid an attractive intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Recent studies have explored the potential of 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid in various biological contexts. One notable area of research is its use as a building block in the development of anti-inflammatory agents. Inflammation is a complex biological response involving multiple signaling pathways and mediators, and effective anti-inflammatory drugs are essential for managing conditions such as arthritis, asthma, and inflammatory bowel disease. The unique structure of 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid allows it to interact with specific proteins involved in these pathways, potentially modulating their activity and reducing inflammation.

Another area of interest is the compound's potential as an inhibitor of specific enzymes involved in disease processes. Enzyme inhibitors are a class of drugs that can selectively block the activity of target enzymes, thereby disrupting pathological processes. For example, 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid has been studied for its ability to inhibit kinases, which are key regulators of cellular signaling pathways. Kinase inhibitors have shown promise in treating cancers and other diseases characterized by abnormal cell growth and proliferation.

The synthesis of 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid involves several well-established chemical reactions. The process typically begins with the preparation of the chlorinated phenyl ring, followed by the introduction of the tosylate group through a sulfonation reaction. Subsequent steps may include esterification or other functional group manipulations to achieve the desired final product. The synthetic route is designed to be efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

In terms of safety and handling, 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid should be managed with standard laboratory precautions due to its chemical reactivity and potential for skin and eye irritation. Researchers working with this compound are advised to wear appropriate personal protective equipment (PPE), such as gloves and safety goggles, and to handle it in a well-ventilated area or fume hood.

The future prospects for 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid are promising. Ongoing research aims to further elucidate its biological activities and optimize its properties for specific therapeutic applications. Additionally, efforts are being made to develop more efficient synthetic methods that can reduce costs and environmental impact while maintaining high yields and purity levels.

In conclusion, 2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid (CAS No. 2757911-78-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs with anti-inflammatory and enzyme-inhibiting properties. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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